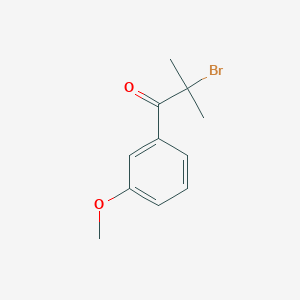
2-Bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C11H13BrO2. It is a brominated ketone that features a methoxyphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one typically involves the bromination of 1-(3-methoxyphenyl)-2-methylpropan-1-one. This can be achieved by reacting the starting material with bromine in the presence of a suitable solvent such as chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the bromine and other reagents safely and efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 1-(3-methoxyphenyl)-2-methylpropan-1-ol.
Oxidation: Formation of 3-methoxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Potential use in the development of new drugs due to its ability to undergo diverse chemical transformations.
Material Science: Used in the preparation of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one in chemical reactions involves the electrophilic nature of the bromine atom, which makes it susceptible to nucleophilic attack. The carbonyl group also plays a crucial role in its reactivity, allowing for various transformations such as reductions and oxidations. The methoxy group can influence the electronic properties of the molecule, affecting its reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1-(3-methoxyphenyl)ethanone: Similar structure but lacks the methyl group on the propanone chain.
2-Bromo-1-(4-methoxyphenyl)-2-methylpropan-1-one: Similar structure but with the methoxy group in a different position on the phenyl ring.
Uniqueness: 2-Bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of more complex molecules and in various research applications .
Eigenschaften
Molekularformel |
C11H13BrO2 |
|---|---|
Molekulargewicht |
257.12 g/mol |
IUPAC-Name |
2-bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,12)10(13)8-5-4-6-9(7-8)14-3/h4-7H,1-3H3 |
InChI-Schlüssel |
BJGJKLMADAQJDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)C1=CC(=CC=C1)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


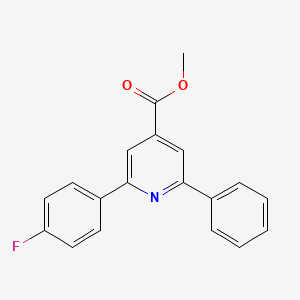
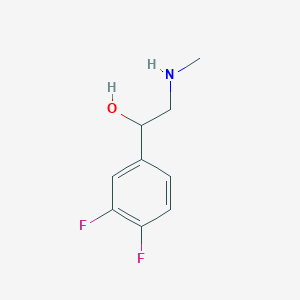
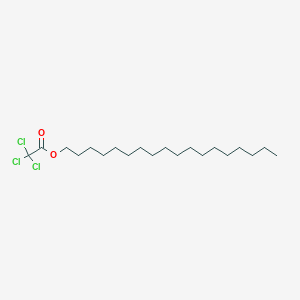



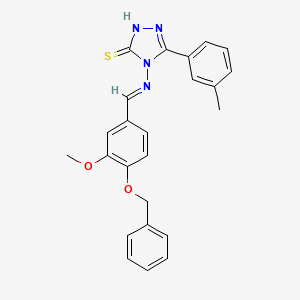
![4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one](/img/structure/B12041726.png)
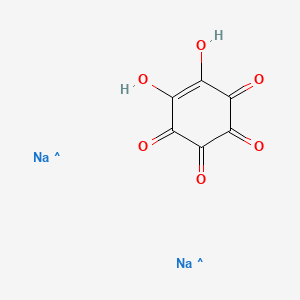
![N-(2-cyanophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12041731.png)
![8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexyl-3-methylpurine-2,6-dione](/img/structure/B12041733.png)
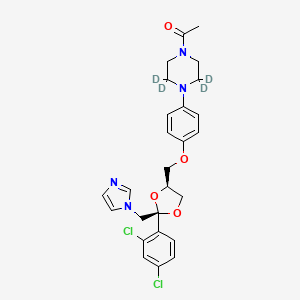

![2-[(4-tert-butylbenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12041763.png)
